2-Chloro-4-[4-(trifluoromethyl)phenoxy]pyrimidine
Overview
Description
2-Chloro-4-[4-(trifluoromethyl)phenoxy]pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a chloro group at the 2-position and a trifluoromethylphenoxy group at the 4-position of the pyrimidine ring
Mechanism of Action
Target of Action
Compounds with trifluoromethyl groups have been found to exhibit numerous pharmacological activities
Mode of Action
It’s known that the trifluoromethyl group in organic compounds can exhibit unique behaviors, leading to various applications in medicines . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Some compounds with similar structures have shown fungicidal activities against rhizoctonia solani and botrytis cinereapers . The downstream effects of these interactions on biochemical pathways require further investigation.
Result of Action
Preliminary bioassays indicate that some compounds with similar structures possess good fungicidal activities . More research is needed to fully understand the effects of this compound’s action.
Biochemical Analysis
Biochemical Properties
2-Chloro-4-[4-(trifluoromethyl)phenoxy]pyrimidine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with mitochondrial complex III, acting as an inhibitor . The nature of these interactions involves binding to specific sites on the enzyme, thereby inhibiting its activity and affecting the overall electron transport chain in mitochondria.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with mitochondrial complex III can lead to alterations in ATP production, which in turn affects various cellular activities . Additionally, this compound may impact the expression of genes involved in oxidative phosphorylation and other metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. By inhibiting mitochondrial complex III, it disrupts the electron transport chain, leading to reduced ATP synthesis . This inhibition can result in a cascade of cellular events, including changes in gene expression and metabolic flux. The compound’s ability to bind to specific sites on the enzyme is crucial for its inhibitory action.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity and effectively inhibit mitochondrial complex III . At higher doses, toxic or adverse effects can be observed, including potential damage to mitochondrial function and overall cellular health. Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical effects without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to mitochondrial function. It interacts with enzymes and cofactors involved in oxidative phosphorylation, affecting metabolic flux and metabolite levels . The compound’s impact on these pathways can lead to alterations in energy production and overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is primarily localized in mitochondria, where it exerts its inhibitory effects on complex III . Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles, enhancing its efficacy and specificity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[4-(trifluoromethyl)phenoxy]pyrimidine typically involves the nucleophilic aromatic substitution reaction. One common method involves the reaction of 2-chloro-4-iodopyrimidine with 4-(trifluoromethyl)phenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, reagents, and catalysts is also optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-[4-(trifluoromethyl)phenoxy]pyrimidine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Electrophilic Aromatic Substitution: Reagents such as nitrating agents or halogenating agents can be used under acidic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyrimidine derivative, while electrophilic aromatic substitution with a nitrating agent would yield a nitrophenoxy derivative .
Scientific Research Applications
2-Chloro-4-[4-(trifluoromethyl)phenoxy]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is investigated for its potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: It is explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyridine
- 2-Chloro-4-(trifluoromethyl)phenol
- 4-[4-(Trifluoromethyl)phenoxy]pyrimidine
Uniqueness
2-Chloro-4-[4-(trifluoromethyl)phenoxy]pyrimidine is unique due to the combination of its chloro and trifluoromethylphenoxy groups. This combination imparts specific chemical and physical properties, such as increased lipophilicity and reactivity, which are not observed in similar compounds. These properties make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-chloro-4-[4-(trifluoromethyl)phenoxy]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2O/c12-10-16-6-5-9(17-10)18-8-3-1-7(2-4-8)11(13,14)15/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLQTTIMIIRKIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OC2=NC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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